2,6-dichloroisonicotinothioamide chemical structure and molecular weight
2,6-dichloroisonicotinothioamide chemical structure and molecular weight
Structural Analysis, Synthetic Pathways, and Pharmacological Context
Executive Summary
2,6-Dichloroisonicotinothioamide (2,6-dichloropyridine-4-carbothioamide) is a synthetic pyridine derivative structurally analogous to the antimycobacterial drug Ethionamide and the plant systemic acquired resistance (SAR) inducer 2,6-Dichloroisonicotinic acid (INA) .[1] While less commercially prominent than its precursors, it represents a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis and investigating electronic influences on thioamide bioactivation.
This guide provides a definitive structural characterization, a validated synthetic workflow starting from commercially available citrazinic acid, and a mechanistic analysis of its biological relevance.
Part 1: Physicochemical Characterization[2]
The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring significantly alters the electronic landscape compared to the unsubstituted isonicotinothioamide. This modification increases lipophilicity and blocks metabolic attack at the susceptible ortho-positions.
1.1 Chemical Identity & Molecular Weight[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2,6-Dichloropyridine-4-carbothioamide |
| Common Name | 2,6-Dichloroisonicotinothioamide |
| CAS Number | Not widely listed; Analogous to 89281-13-0 (Amide) |
| Molecular Formula | C₆H₄Cl₂N₂S |
| Molecular Weight | 207.08 g/mol |
| Exact Mass | 205.947 g/mol |
| Isotopic Pattern | Distinctive M, M+2, M+4 pattern (9:6:1 ratio) due to two Cl atoms.[1] |
1.2 Structural Diagram (Graphviz)
The following diagram illustrates the core connectivity and the specific numbering of the pyridine ring.
1.3 Predicted Properties
-
LogP (Lipophilicity): ~2.1 (Predicted). The dichloro-substitution significantly increases hydrophobicity compared to Ethionamide (LogP ~0.7), potentially enhancing passive diffusion across the mycobacterial cell wall.
-
Solubility: Low water solubility; soluble in DMSO, Methanol, and Ethyl Acetate.
-
pKa: The thioamide proton is weakly acidic (pKa ~12-13). The pyridine nitrogen is weakly basic but sterically hindered and electronically deactivated by the electron-withdrawing chlorine atoms.
Part 2: Synthetic Methodology
The synthesis of 2,6-dichloroisonicotinothioamide is best approached via the nitrile route , starting from the widely available precursor Citrazinic Acid . This pathway ensures high regioselectivity and avoids the formation of unstable intermediates.
2.1 Reaction Pathway Diagram
[4]
2.2 Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Reagents: Citrazinic acid (1 eq), Tetraethylammonium chloride (1 eq), Phosphorus oxychloride (
, excess). -
Procedure: Suspend citrazinic acid and tetraethylammonium chloride in
. Heat to 130°C for 18 hours.[1] The quaternary ammonium salt acts as a phase transfer catalyst and solubilizer, critical for high yields. -
Workup: Quench slowly over crushed ice. Extract with ethyl acetate.
-
Validation: Product should be a white solid, MP ~210°C.
-
Reference: [ChemicalBook, 2023; EP0655998B1].
Step 2: Conversion to 2,6-Dichloroisonicotinonitrile
-
Reagents: 2,6-Dichloroisonicotinic acid, Thionyl chloride (
), Aqueous Ammonia, . -
Procedure:
-
Reflux acid in
to form the acid chloride. -
Treat with aqueous ammonia to form 2,6-dichloroisonicotinamide (CAS 89281-13-0).
-
Dehydrate the amide using
or Trifluoroacetic anhydride (TFAA) in pyridine to yield the nitrile.
-
-
Validation: Nitrile peak in IR at ~2230
.
Step 3: Thionation to 2,6-Dichloroisonicotinothioamide
-
Method A (H2S Gas - Traditional): Dissolve nitrile in pyridine/triethylamine. Bubble
gas for 4-6 hours. Pour into ice water to precipitate the yellow thioamide. -
Method B (NaSH - Safer Alternative): Dissolve nitrile in DMF. Add Sodium Hydrosulfide hydrate (NaSH) and Magnesium Chloride (
). Heat to 60°C. The acts as a Lewis acid to activate the nitrile. -
Purification: Recrystallization from Ethanol/Water.
Part 3: Biological & Pharmacological Context[2][7][8]
3.1 Mechanism of Action: The InhA Pathway
Like Ethionamide, 2,6-dichloroisonicotinothioamide is a prodrug . It requires bioactivation to exert antimycobacterial activity.
-
Activation: The thioamide is oxidized by the mycobacterial monooxygenase EthA (Rv3854c).
-
Adduct Formation: The resulting sulfinic acid intermediate reacts with NAD+ to form a stable NAD-adduct.
-
Inhibition: This adduct mimics NADH and competitively inhibits InhA (enoyl-ACP reductase), a key enzyme in the Type II Fatty Acid Synthase (FAS-II) system, blocking mycolic acid synthesis.[6]
3.2 Structure-Activity Relationship (SAR)
The "2,6-dichloro" substitution serves as a critical probe:
-
Steric Blockade: The chlorines prevent metabolic oxidation at the 2,6-positions, potentially altering the half-life compared to Ethionamide.
-
Electronic Effect: The electron-withdrawing chlorines lower the electron density on the pyridine ring. This may reduce the rate of EthA-mediated oxidation (which involves an electrophilic attack on the sulfur), potentially making it a slower but more stable inhibitor.
-
Plant Immunity (Cross-Relevance): The acid precursor (2,6-dichloroisonicotinic acid) is a potent inducer of Systemic Acquired Resistance (SAR) in plants, mimicking salicylic acid. This suggests the thioamide may also possess off-target activity in eukaryotic systems or act as a plant defense booster.
References
-
Sigma-Aldrich. (2023). 2,6-Dichloroisonicotinamide Product Datasheet. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023). 2,6-Dichloroisonicotinic acid (CID 94830).[7] Retrieved from
-
ChemicalBook. (2023). Synthesis of 2,6-Dichloronicotinonitrile. Retrieved from [8]
- Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.
-
European Patent Office. (1995). EP0655998B1: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. Retrieved from
Sources
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- 2. 2,6-Dichlorophenyl isothiocyanate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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